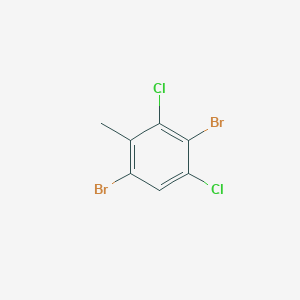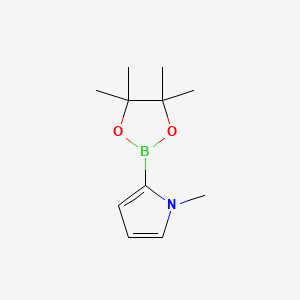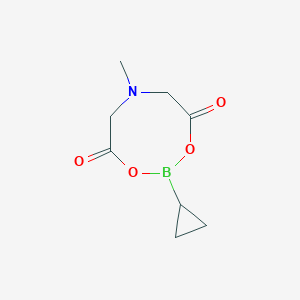
2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
説明
“2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is also known as "Cyclopropylboronic acid MIDA ester" . It has a molecular formula of C8H12BNO4 .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” can be represented by the SMILES notation: B1(OC(=O)CN(CC(=O)O1)C)C2CC2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.996 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 253.8±50.0 °C at 760 mmHg .科学的研究の応用
Flame Retardant Applications in Polymers
Chemical modification of polymers with flame retardants is a significant area of application for derivatives of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. For instance, boronated styrenes, which include derivatives like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), have been utilized as reactive flame retardants (FR). These are incorporated into the polymer backbone of materials such as polystyrene to reduce their flammability. Various homo- and copolymers have been synthesized using free radical polymerization, demonstrating the effectiveness of these boronated compounds in enhancing fire resistance in polymers (Wiącek et al., 2015).
Synthesis of Novel Compounds
The compound and its derivatives have been instrumental in synthesizing new chemical structures. For example, reactions involving similar compounds have led to the formation of unusual meso-ionic products and their rearrangement to diazetidine, demonstrating the unique conformational and steric properties of cyclopropyl groups (Kim & O’Shea, 2004). These types of reactions are valuable for exploring new pathways in organic chemistry and for the potential creation of novel materials with unique properties.
Applications in Polymer Toughening
Another area of research is the development of bifunctional monomers derived from lactide for toughening polylactide. Derivatives of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been used to create high molecular weight and high Tg polymers. Incorporating these derivatives into polymers like poly(1,5-cyclooctadiene) and copolymerizing them with DL-lactide has resulted in significant improvements in the toughness of these polymeric materials (Jing & Hillmyer, 2008).
特性
IUPAC Name |
2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXFTRDFBQZFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657623 | |
| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1104637-36-6 | |
| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



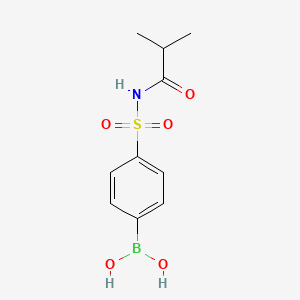
![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)
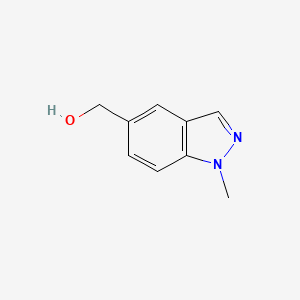
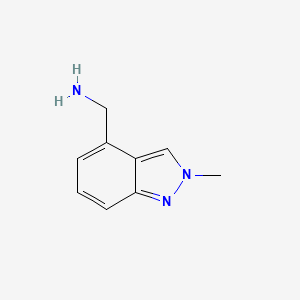
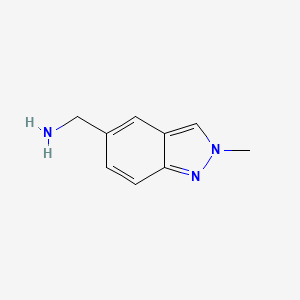
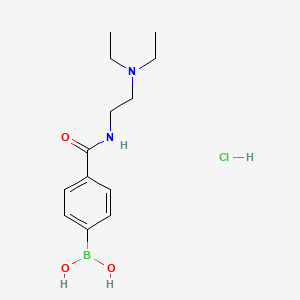
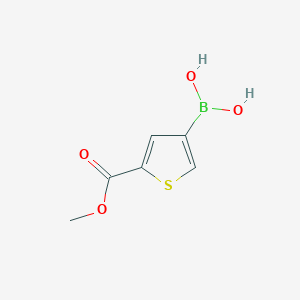
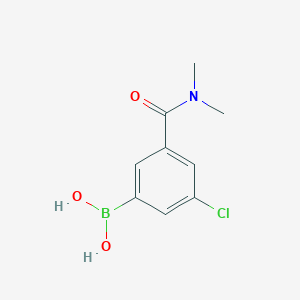
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
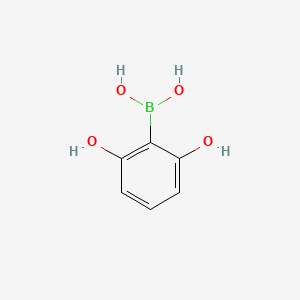
![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)
